
(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that incorporates a variety of pharmacologically relevant structural motifs. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The compound features several key structural components:
- Oxadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial properties.
- Pyridine and Piperazine Moieties : Commonly associated with neuropharmacological effects.
- Furan Ring : Exhibits antioxidant properties and can enhance the overall biological activity of the compound.
Biological Activities
Research indicates that derivatives of oxadiazole compounds exhibit a wide range of biological activities. The specific activities associated with the compound include:
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit tumor growth across various cancer cell lines. For instance:
- Compounds similar to this compound showed significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values ranging from 10 to 50 µM .
Antimicrobial Activity
The oxadiazole moiety has been linked to antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For example, certain derivatives demonstrated IC90 values between 3.73 to 4.00 µM against M. tuberculosis .
Neuropharmacological Effects
Compounds with piperazine and pyridine rings have been noted for their potential in treating neurodegenerative disorders. They exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment. Some derivatives showed IC50 values as low as 12.8 µM against AChE .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and neurodegeneration.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Activity : The furan ring contributes to the antioxidant capacity, potentially protecting cells from oxidative stress.
Data Tables
| Activity Type | Cell Line/Target | IC50/IC90 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 10 - 50 µM | |
| Antimicrobial | M. tuberculosis | 3.73 - 4.00 µM | |
| Neuropharmacological | AChE | 12.8 µM |
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to the target compound:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines, revealing promising results that warrant further investigation .
- Neuroprotective Properties : Another research project explored compounds with similar structures for their neuroprotective effects in models of Alzheimer's disease, highlighting their potential as therapeutic agents .
特性
IUPAC Name |
(E)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-18-22-20(23-28-18)15-5-7-17(21-14-15)24-9-11-25(12-10-24)19(26)8-6-16-4-3-13-27-16/h3-8,13-14H,2,9-12H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHPWSTVDDYQCL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














